molecular formula C9H13NO3S B14630005 Ethanesulfonamide, N-(2-methoxyphenyl)- CAS No. 57616-34-9

Ethanesulfonamide, N-(2-methoxyphenyl)-

Cat. No.: B14630005
CAS No.: 57616-34-9
M. Wt: 215.27 g/mol
InChI Key: VHJYUXYQEDYZDR-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N-(2-methoxyphenyl)- is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanesulfonamide, N-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of ethanesulfonamide, N-(2-methoxyphenyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, N-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or amines; in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of ethanesulfonamide, N-(2-methoxyphenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved often include the inhibition of folate synthesis in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonamide, N-(2-methoxyphenyl)- is unique due to its specific combination of an ethanesulfonyl group and a 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .

Properties

CAS No.

57616-34-9

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(2-methoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h4-7,10H,3H2,1-2H3

InChI Key

VHJYUXYQEDYZDR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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